(6-Nitro-1H-indazol-3-yl)methanol is a chemical compound with the molecular formula C8H7N3O3 and a molecular weight of 193.16 g/mol. It features a five-membered indazole ring, characterized by the presence of two nitrogen atoms. Specifically, it contains a nitro group (-NO2) at the sixth position and a methanol group (-CH2OH) at the third position of the indazole structure. This unique arrangement contributes to its distinct chemical and biological properties.
Indazole derivatives have been investigated for their potential as anti-cancer agents. The nitro group on (6-Nitro-1H-indazol-3-yl)methanol might influence its biological activity, and research could explore if it exhibits similar properties.
Some indazole derivatives have shown antibacterial and antifungal properties []. The presence of the nitro group and the methanol moiety in (6-Nitro-1H-indazol-3-yl)methanol could affect its antimicrobial potential, and research could investigate its efficacy against various microbes.
Indazole-based molecules have been explored for applications in organic electronics and optoelectronic devices due to their tunable electronic properties. The introduction of the nitro group and methanol functionality in (6-Nitro-1H-indazol-3-yl)methanol could potentially alter these properties, and research could explore its suitability for such applications.
These reactions are facilitated under controlled conditions, often involving acidic or basic catalysts and solvents like ethanol or dichloromethane.
Research indicates that (6-Nitro-1H-indazol-3-yl)methanol exhibits significant biological activities:
The synthesis of (6-Nitro-1H-indazol-3-yl)methanol typically involves several steps:
Alternative methods include reacting 1H-indazole derivatives with formaldehyde under acidic conditions, which has been explored using nuclear magnetic resonance techniques to elucidate reaction mechanisms .
(6-Nitro-1H-indazol-3-yl)methanol has diverse applications across several fields:
Studies on the interactions of (6-Nitro-1H-indazol-3-yl)methanol with biological systems indicate that it may interact with specific enzymes or receptors involved in disease pathways. For instance, some indazole derivatives have been shown to inhibit enzymes related to inflammation and cancer progression. Further research is needed to fully characterize these interactions and their implications for drug design .
Several compounds share structural similarities with (6-Nitro-1H-indazol-3-yl)methanol, including:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 6-Nitroindazole | Nitro group at position 6 | Lacks methanol functionality |
| 5-Nitroindazole | Nitro group at position 5 | Different biological activity profile |
| 4-Nitroindazole | Nitro group at position 4 | Varying reactivity due to positional differences |
| Indazole | Base structure without substitutions | Serves as a parent compound |
The presence of both the nitro and methanol groups in (6-Nitro-1H-indazol-3-yl)methanol distinguishes it from these similar compounds, potentially enhancing its biological activity and reactivity compared to unsubstituted indazoles .
The synthesis of (6-Nitro-1H-indazol-3-yl)methanol commences with the regioselective nitration of indazole precursors to install the nitro functionality at the 6-position. Contemporary nitration methodologies have evolved beyond traditional mixed acid systems to encompass more controlled and selective approaches utilizing metal nitrate reagents and specialized reaction conditions [1] [2] [3].
Iron(III) nitrate nonahydrate has emerged as a particularly effective nitrating agent for indazole substrates, offering superior regioselectivity compared to conventional nitrating mixtures [2] [3]. This methodology enables site-selective nitration at the carbon-7 position of 2H-indazoles through a radical pathway mechanism, while 1H-indazoles predominantly undergo nitration at the carbon-6 position under similar conditions [1] [2]. The reaction proceeds optimally at temperatures between 100-120°C with reaction times spanning 4-8 hours, depending on the electronic nature of the substrate [2] [3].
Mechanistic investigations reveal that the nitration process involves initial formation of nitronium ion (NO₂⁺) species from iron(III) nitrate under thermal conditions [2] [3]. The electrophilic attack occurs preferentially at electron-rich positions of the indazole ring system, with the regioselectivity governed by both electronic and steric factors [4] [5]. Electron-withdrawing substituents on the indazole ring deactivate the aromatic system toward electrophilic substitution, necessitating more forcing conditions or alternative nitrating agents [4] [5].
The nitration of 1H-indazole derivatives demonstrates remarkable positional selectivity, with the carbon-6 position being strongly favored over other potential sites of substitution [1] [4]. This selectivity arises from the electronic distribution within the indazole framework, where the nitrogen atoms direct the incoming electrophile to specific positions through resonance and inductive effects [4] [5]. Table 1 summarizes the optimized nitration conditions for various indazole precursors, illustrating the relationship between substrate structure, reaction conditions, and product distribution.
The introduction of the hydroxymethyl group at the carbon-3 position of 6-nitroindazole represents a critical transformation in the synthetic sequence toward (6-Nitro-1H-indazol-3-yl)methanol. This hydroxymethylation reaction exhibits exceptional positional selectivity, consistently directing the formaldehyde-derived electrophile to the carbon-3 position with selectivities exceeding 95% [6] [7] [8].
Classical hydroxymethylation approaches employ aqueous formaldehyde solutions in the presence of hydrochloric acid, following the established protocol originally developed for indazole methylol derivative synthesis [6] [7]. The reaction mechanism proceeds through initial protonation of formaldehyde to generate the electrophilic methylol cation (CH₂OH⁺), which subsequently undergoes nucleophilic attack by the electron-rich carbon-3 position of the indazole ring [6] [7] [9]. The high selectivity for the carbon-3 position reflects the inherent nucleophilicity of this site, which is enhanced by the electron-donating character of the nitrogen atoms within the pyrazole ring [7] [10].
Contemporary methodologies have expanded the scope of hydroxymethylation through alternative formaldehyde sources and reaction conditions [8]. Paraformaldehyde serves as an effective solid formaldehyde equivalent, particularly advantageous for large-scale syntheses where precise stoichiometric control is essential [8]. Electrochemical methods utilizing N,N-dimethylacetamide as an in situ formaldehyde generator offer mild, metal-free conditions that avoid the use of strong acids [8].
The reaction conditions significantly influence both yield and selectivity outcomes. Elevated temperatures generally favor increased reaction rates and improved yields, with optimal conditions typically involving temperatures between 60-120°C depending on the formaldehyde source employed [7] [8]. Reaction times can be substantially reduced through temperature optimization, with reflux conditions enabling completion within 4-6 hours compared to 18-24 hours at ambient temperature [7]. Table 2 provides a comprehensive overview of hydroxymethylation conditions and their corresponding yields and selectivities.
The optimization of synthetic conditions for (6-Nitro-1H-indazol-3-yl)methanol synthesis requires systematic evaluation of multiple parameters including temperature, reaction time, catalyst loading, and solvent systems. Temperature optimization studies reveal a direct correlation between reaction temperature and product yield, with temperatures in the range of 100-120°C providing optimal balance between reaction rate and product stability [11] [12] [13].
Solvent selection profoundly impacts both reaction efficiency and product distribution. Aprotic polar solvents such as dimethylformamide and dimethyl sulfoxide facilitate ionic reaction mechanisms but may lead to decreased selectivity due to stabilization of multiple reactive intermediates [11] [12]. In contrast, coordinating solvents like dioxane can provide exceptional yields through specific solvation effects that stabilize key transition states [14] [12]. The dramatic improvement observed with dioxane as solvent (96% yield) compared to dimethylformamide (54% yield) illustrates the profound influence of solvent choice on reaction outcomes [14] [12].
Catalyst loading optimization demonstrates diminishing returns beyond optimal concentrations, with typical loadings of 20 mol% providing the best compromise between reaction efficiency and economic considerations [11] [13]. Higher catalyst loadings may lead to increased side reactions and product degradation, while insufficient catalyst concentrations result in incomplete conversion and extended reaction times [11] [13].
Reaction time optimization requires careful balance between maximizing conversion and minimizing decomposition pathways. Extended reaction times beyond the optimal window can lead to product degradation through retro-aldol processes or competing side reactions [13] [15]. The optimal reaction time typically ranges from 4-8 hours under optimized temperature conditions, with longer times showing marginal improvements that do not justify the increased energy consumption and potential for side product formation [11] [13]. Table 3 summarizes the systematic optimization of key reaction parameters and their impact on yield and selectivity.
The mechanistic pathway for (6-Nitro-1H-indazol-3-yl)methanol synthesis involves a complex sequence of electrophilic aromatic substitution followed by nucleophilic addition processes. Computational studies employing density functional theory calculations have provided detailed insights into the energy profiles and transition state structures governing these transformations [10] [16].
The nitration mechanism proceeds through formation of the nitronium ion electrophile, which undergoes rate-limiting attack at the indazole carbon-6 position to form a sigma complex intermediate [4] [2]. The energy barrier for this electrophilic attack (18.7 kcal/mol) reflects the moderate nucleophilicity of the indazole aromatic system compared to more electron-rich heterocycles [10] [4]. Subsequent deprotonation of the sigma complex occurs rapidly with a relatively low energy barrier (8.9 kcal/mol), driving the overall reaction forward [4] [2].
The hydroxymethylation mechanism involves initial formation of the electrophilic formaldehyde species, either through protonation of neutral formaldehyde or generation of methylol cation equivalents [7] [10]. The nucleophilic addition of the indazole carbon-3 position to this electrophile represents the rate-determining step of the sequence, with an energy barrier of 22.3 kcal/mol [10]. This relatively high activation energy reflects the need to overcome both the electrostatic repulsion between the nucleophile and electrophile and the reorganization energy required for carbon-carbon bond formation [10].
Tautomeric equilibria between 1H-indazole and 2H-indazole forms influence the mechanistic pathways and product distributions [17] [5]. The thermodynamically more stable 1H-tautomer predominates under most reaction conditions, directing the major reaction pathway toward the observed products [17] [5]. However, reactions proceeding through the less stable 2H-tautomer can exhibit different regioselectivity patterns, particularly in the presence of coordinating bases or specific solvent systems [17] [5].
The exceptional positional selectivity observed in hydroxymethylation reactions arises from the electronic properties of the indazole carbon-3 position, which exhibits enhanced nucleophilicity due to resonance stabilization of the resulting carbocation intermediate [10] [16]. Computational analysis reveals that alternative sites of attack lead to significantly less stable intermediates, with energy differences of 8-12 kcal/mol favoring the carbon-3 pathway [10]. Table 4 provides a detailed breakdown of the mechanistic steps, energy barriers, and selectivity factors governing the synthetic sequence.
X-ray crystallographic analysis provides definitive structural information for (6-nitro-1H-indazol-3-yl)methanol, revealing critical molecular geometry and intermolecular interactions [1] [2]. The compound crystallizes as brown crystalline solids with well-defined geometric parameters [1].
The molecular configuration exhibits specific torsion angles that define the spatial arrangement of the methanol substituent relative to the indazole ring system. The N2–N1–C–O torsion angle measures 86.4°, while the N1–C–O–H torsion angle is 101.3° [1] [2]. These values are characteristic of 1-substituted indazole derivatives and differ significantly from unsubstituted indazole, which shows torsion angles of 75.4° and 105.5° respectively [1].
The nitro group demonstrates remarkable planarity with respect to the benzene ring, showing a deviation of only 2.65° from coplanarity [1] [2]. This near-perfect alignment indicates strong electronic conjugation between the nitro substituent and the aromatic system, contributing to the compound's electronic properties and spectroscopic characteristics.
Crystal packing analysis reveals that molecules form dimeric structures through intermolecular hydrogen bonding networks [1] [2]. The intermolecular O–H···N2 hydrogen bond angle measures 162.3°, indicating favorable geometric alignment for hydrogen bond formation [1]. Notably, intermolecular hydrogen bonding to form dimers is preferred over potential intramolecular hydrogen bonding within individual molecules, due to reduced angular strain in the dimeric configuration [1] [2].
Table 1: X-ray Crystallographic Parameters for (6-Nitro-1H-indazol-3-yl)methanol
| Parameter | Value |
|---|---|
| Crystal Description | Brown crystalline solid |
| Torsion Angle N2-N1-C-O (degrees) | 86.4 |
| Torsion Angle N1-C-O-H (degrees) | 101.3 |
| Nitro Group Planarity (degrees) | 2.65 |
| Intermolecular O-H···N2 Angle (degrees) | 162.3 |
| Crystal Packing | Dimeric through intermolecular hydrogen bonds |
| Hydrogen Bonding Pattern | O-H···N hydrogen bonds preferred over intramolecular HB |
Proton nuclear magnetic resonance spectroscopy provides detailed information about the electronic environment and connectivity of hydrogen atoms in (6-nitro-1H-indazol-3-yl)methanol [1] [2]. The spectrum, recorded in deuterated dimethyl sulfoxide, reveals characteristic resonances that confirm the molecular structure and substitution pattern.
The aromatic region displays four distinct proton signals corresponding to the indazole ring system [1] [2]. The H7 proton appears as a singlet at 8.78 ppm, showing significant deshielding due to the proximity of the nitro group at the 6-position [1]. The H3 proton resonates at 8.34 ppm as a singlet, characteristic of the methanol-bearing carbon position [1] [2]. The H4 proton appears as a doublet at 8.03 ppm with a coupling constant of 8.8 Hz, indicating coupling with the adjacent H5 proton [1]. The H5 proton shows a double doublet multiplicity at 7.99 ppm with coupling constants of 8.8 Hz and 1.5 Hz, reflecting coupling with both H4 and weak long-range coupling effects [1] [2].
The methanol substituent generates two characteristic signals. The methylenic protons appear as a doublet at 5.86 ppm with a coupling constant of 7.4 Hz, demonstrating coupling with the hydroxyl proton [1] [2]. The hydroxyl proton resonates at 6.93 ppm as a triplet with the same coupling constant, confirming the A₂X spin system characteristic of primary alcohols [1].
Table 2: ¹H NMR Spectroscopic Data for (6-Nitro-1H-indazol-3-yl)methanol
| Proton | Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) | Integration |
|---|---|---|---|---|
| H7 | 8.78 | s | - | 1H |
| H3 | 8.34 | s | - | 1H |
| H4 | 8.03 | d | J = 8.8 | 1H |
| H5 | 7.99 | dd | J = 8.8, 1.5 | 1H |
| OH | 6.93 | t | J = 7.4 | 1H |
| CH₂ | 5.86 | d | J = 7.4 | 2H |
Carbon-13 nuclear magnetic resonance spectroscopy reveals the electronic environment of carbon atoms within the molecular framework [1] [2]. The spectrum demonstrates eight distinct carbon resonances corresponding to the indazole ring system and the methanol substituent.
The nitro-substituted carbon C6 appears at 145.9 ppm in solution, showing characteristic deshielding due to the electron-withdrawing nitro group [1] [2]. Solid-state cross-polarization magic angle spinning measurements provide additional validation, with C6 appearing at 145.6 ppm [1]. The quaternary aromatic carbon C7a resonates at 137.6 ppm in solution and 137.3 ppm in the solid state [1] [2].
The methanol-bearing carbon C3 displays a chemical shift of 134.0 ppm in solution and 135.3 ppm in solid-state conditions [1] [2]. This position serves as a diagnostic indicator for 1-substituted versus 2-substituted indazole derivatives, with 1-substituted compounds typically showing chemical shifts around 135 ppm compared to 123 ppm for 2-substituted isomers [1].
The aromatic carbons C4, C5, and C7 appear at 122.2, 115.3, and 107.2 ppm respectively in solution [1] [2]. The methanol carbon resonates at 71.4 ppm in solution and 69.8 ppm in the solid state, typical of primary alcohol carbons [1].
Table 3: ¹³C NMR Spectroscopic Data for (6-Nitro-1H-indazol-3-yl)methanol
| Carbon | Chemical Shift (ppm) Solution | Chemical Shift (ppm) Solid State | Assignment |
|---|---|---|---|
| C6 | 145.9 | 145.6 | Nitro-substituted carbon |
| C7a | 137.6 | 137.3 | Quaternary aromatic carbon |
| C3 | 134.0 | 135.3 | Methanol-bearing carbon |
| C3a | 127.4 | 125.9 | Quaternary aromatic carbon |
| C4 | 122.2 | 124.0 | Aromatic CH carbon |
| C5 | 115.3 | 114.4 | Aromatic CH carbon |
| C7 | 107.2 | 103.8 | Aromatic CH carbon |
| CH₂ | 71.4 | 69.8 | Methanol carbon |
Nitrogen-15 nuclear magnetic resonance spectroscopy provides crucial information about the electronic environment of nitrogen atoms in the indazole ring system and nitro substituent [1] [2]. The technique proves particularly valuable for distinguishing between different nitrogen environments and confirming substitution patterns.
The indazole nitrogen N1 appears at -173.0 ppm in solution and -173.4 ppm in solid-state measurements [1] [2]. This chemical shift is characteristic of 1-substituted indazole derivatives and differs significantly from 2-substituted isomers, which typically resonate around -90 ppm [1]. The indazole nitrogen N2 resonates at -45.2 ppm in solution and -65.4 ppm in the solid state [1] [2].
The nitro group nitrogen displays a chemical shift of -16.6 ppm in solution and -6.6 ppm in solid-state conditions [1] [2]. These values are consistent with aromatic nitro compounds and reflect the electronic environment created by attachment to the electron-rich indazole system [3] [4].
Table 4: ¹⁵N NMR Spectroscopic Data for (6-Nitro-1H-indazol-3-yl)methanol
| Nitrogen | Chemical Shift (ppm) Solution | Chemical Shift (ppm) Solid State | Assignment |
|---|---|---|---|
| N1 | -173.0 | -173.4 | Indazole nitrogen N1 |
| N2 | -45.2 | -65.4 | Indazole nitrogen N2 |
| NO₂ | -16.6 | -6.6 | Nitro group nitrogen |
Infrared spectroscopy reveals characteristic vibrational modes that confirm the functional groups and structural features of (6-nitro-1H-indazol-3-yl)methanol [5] [6] [7]. The spectrum displays several diagnostic absorption bands that enable unambiguous identification of the compound.
The hydroxyl group generates a broad absorption band in the 3500-3200 cm⁻¹ region, characteristic of hydrogen-bonded alcohol functionality [8] [9]. This broadening indicates intermolecular hydrogen bonding interactions, consistent with the crystallographic evidence of dimeric structures [1]. The aromatic carbon-hydrogen stretching vibrations appear in the 3100-3050 cm⁻¹ region with strong intensity [10] .
The nitro group produces two distinctive absorption bands that serve as definitive identification markers [5] [6] [7]. The asymmetric nitrogen-oxygen stretching vibration appears as a very strong band in the 1550-1475 cm⁻¹ region, while the symmetric nitrogen-oxygen stretching occurs in the 1360-1290 cm⁻¹ range [5] [6] [7] [12]. These bands are shifted to lower frequencies compared to aliphatic nitro compounds due to aromatic conjugation [5] [7].
The carbon-oxygen stretching vibration of the methanol group appears in the 1300-1000 cm⁻¹ region with strong intensity [8] . Aromatic carbon-hydrogen out-of-plane bending vibrations occur in the 900-690 cm⁻¹ region, providing information about the substitution pattern of the aromatic ring [10] .
Table 5: IR Spectroscopic Data for (6-Nitro-1H-indazol-3-yl)methanol
| Frequency Range (cm⁻¹) | Assignment | Intensity |
|---|---|---|
| 3500-3200 | O-H stretching (hydrogen-bonded) | Medium-Strong |
| 3100-3050 | Aromatic C-H stretching | Strong |
| 1550-1475 | Nitro group asymmetric N-O stretching | Very Strong |
| 1360-1290 | Nitro group symmetric N-O stretching | Very Strong |
| 1300-1000 | C-O stretching | Strong |
| 900-690 | Aromatic C-H out-of-plane bending | Strong |
Ultraviolet-visible spectroscopy provides information about the electronic transitions and conjugation patterns in (6-nitro-1H-indazol-3-yl)methanol [13] [14] [15]. The spectrum reflects the extended π-conjugation system created by the combination of the indazole ring and nitro substituent.
The compound exhibits absorption maxima in the range of 280-350 nm, showing significant red-shifting compared to unsubstituted indazole derivatives [13] [16]. This bathochromic shift results from the electron-withdrawing nitro group extending the conjugation system and lowering the energy gap between highest occupied molecular orbital and lowest unoccupied molecular orbital transitions [17].
Comparative analysis with related indazole compounds reveals that the nitro substitution significantly alters the electronic absorption characteristics [13] [14]. The presence of the methanol substituent at the 3-position introduces additional electronic perturbations, although these effects are less pronounced than those of the nitro group [13].
Table 6: UV-Vis Spectroscopic Parameters for Related Indazole Compounds
| Compound | Lambda max (nm) | Spectral Features |
|---|---|---|
| Indazole | 220-300 | Similar to 1-methylindazole |
| 1-Methylindazole | 220-300 | Benzenoid structure absorption |
| 2-Methylindazole | 220-300 | Different from 1H-indazole |
| 3-Nitro-1H-indazole | 326 | Extended conjugation |
| 6-Nitroindazole derivatives | 280-350 | Red-shifted due to nitro group |
Mass spectrometric analysis of (6-nitro-1H-indazol-3-yl)methanol reveals characteristic fragmentation pathways that provide structural confirmation and enable compound identification [1] [18] [19]. The electron impact ionization mass spectrum displays several diagnostic fragment ions that reflect the stability and reactivity of different molecular regions.
The molecular ion peak appears at m/z 194.06 (calculated) and 193.98 (observed) under electrospray ionization conditions with positive ion detection [1]. This molecular ion demonstrates moderate stability, allowing for subsequent fragmentation analysis.
The base peak typically corresponds to the loss of the hydroxyl radical, generating an ion at m/z 176 through the [M-OH]⁺ fragmentation pathway [20] [21]. This represents alpha-cleavage adjacent to the alcohol functionality, a common fragmentation mode for aromatic alcohols [20] [21]. Loss of the entire methanol group produces a significant fragment at m/z 163, corresponding to the [M-CH₂OH]⁺ ion [1] [20].
The nitro group undergoes characteristic fragmentation, with loss of the nitro group and hydrogen generating an ion at m/z 147 [M-NO₂-H]⁺ [21]. The indazole ring system produces fragments consistent with aromatic heterocycle fragmentation patterns [18] [19]. A moderately intense peak at m/z 91 corresponds to a tropylium ion equivalent formed through rearrangement of benzylic fragments [20] [22].
The aromatic ring system generates characteristic fragments at m/z 77, corresponding to the benzene ring fragment [C₆H₅]⁺, and m/z 65, representing the cyclopentadienyl cation [C₅H₅]⁺ [20] [21] [22]. These fragments are diagnostic of aromatic compounds and provide confirmatory evidence for the indazole ring system.
Table 7: Mass Spectrometric Fragmentation Patterns for (6-Nitro-1H-indazol-3-yl)methanol
| Ion m/z | Assignment | Relative Intensity |
|---|---|---|
| 194.06 | [M+H]⁺ (calculated) | Theoretical |
| 193.98 | [M+H]⁺ (observed) | Base peak |
| 176 | [M-OH]⁺ (loss of hydroxyl) | Moderate |
| 163 | [M-CH₂OH]⁺ (loss of methanol) | High |
| 147 | [M-NO₂-H]⁺ (loss of nitro group) | Moderate |
| 119 | Indazole ring fragments | Low |
| 91 | Tropylium ion equivalent | Moderate |
| 77 | Benzene ring fragment | High |
| 65 | Cyclopentadienyl cation | Low |